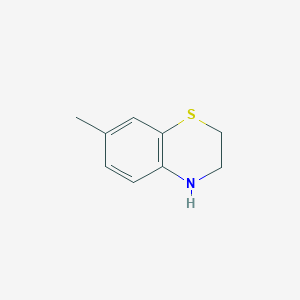

3,4-Dihydro-7-methyl-2H-1,4-benzothiazine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

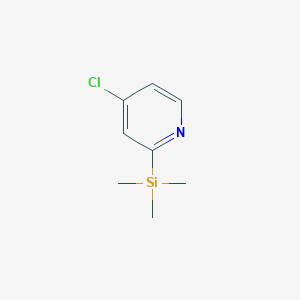

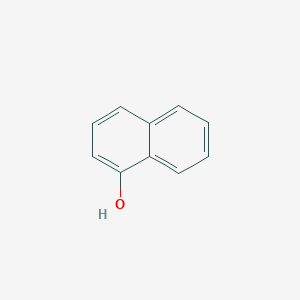

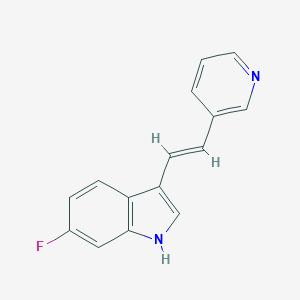

3,4-Dihydro-7-methyl-2H-1,4-benzothiazine is a compound that belongs to the class of benzothiazines, which are heterocyclic compounds containing a benzene ring fused to a thiazine ring. These compounds are of interest due to their diverse pharmacological properties and potential applications in medicinal chemistry.

Synthesis Analysis

The synthesis of benzothiazine derivatives has been explored in various studies. For instance, a novel synthesis route for 3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxides has been reported, which involves the condensation of substituted 2-amino-3/5-chlorobenzenethiol with compounds containing an active methylene group . Another study describes a straightforward synthesis of methyl 3,4-dihydro-2-methyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide from saccharin sodium salt, which was used as a precursor for the synthesis of quaternary ammonium derivatives with potential antiosteoarthritis properties .

Molecular Structure Analysis

The molecular structure of benzothiazine derivatives is characterized by the presence of a benzene ring fused to a thiazine ring. The substitution pattern on these rings can significantly influence the biological activity of these compounds. For example, the synthesis and evaluation of 7-phenoxy-substituted 3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxides as positive allosteric modulators of AMPA receptors have been reported, where the impact of substitution on the phenoxy ring and the nitrogen atom was examined .

Chemical Reactions Analysis

Benzothiazine derivatives can undergo various chemical reactions, including oxidative cyclization and substitution reactions. A study has shown the formation of 2-benzyl-3-phenyl-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazines through molecular iodine-mediated oxidative cyclization with new C-N and S-N bond formation . Another research describes the reaction of 2-chloro derivatives of benzothiazines with electron-rich heterocycles under basic catalysis, leading to substitution products and, in some cases, intermolecular cyclization to form spiro compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazine derivatives are influenced by their molecular structure. These properties include solubility, melting point, and stability, which are important for their potential applications in drug development. The antiproliferative and antifungal activities of some benzothiazine derivatives have been evaluated, demonstrating the importance of the 4H-3,1-benzothiazine skeleton in biological activity . Additionally, the synthesis of novel biologically active benzothiazine derivatives with antibacterial and radical scavenging activities has been reported, highlighting the versatility of these compounds .

科学的研究の応用

Synthetic Strategies and Chemical Properties

1,4-Benzothiazines (1,4-Bs), including derivatives like 3,4-Dihydro-7-methyl-2H-1,4-benzothiazine, are crucial heterocyclic compounds with versatile biological activities. Researchers have developed numerous synthetic routes for these compounds, highlighting their importance in medicinal chemistry due to their effectiveness across various mechanisms. The structure-activity relationship (SAR) analysis of 1,4-Bs demonstrates their significant potential in regulating different types of cancers, among other biological activities (Rai et al., 2017). Additionally, synthetic strategies for benzothiazines, including the use of 2-aminothiophenol, 1,3-dicarbonyl compounds, or α-haloketones, have been highlighted, showcasing the yield potential of these methods (Mir, Dar, & Dar, 2020).

Biological Activities and Therapeutic Potential

Benzothiazines exhibit a wide array of therapeutic activities, including but not limited to, antimicrobial, anti-inflammatory, analgesic, and potential anticancer properties. Various studies have focused on developing benzothiazine analogues due to their high reactivity and significant therapeutic potential. The exploration of novel benzothiazine derivatives continues to contribute to the development of therapeutically active agents (Rajiv et al., 2017).

Antifungal and immunomodulating activities have been observed in 1,4-benzothiazine azole derivatives, suggesting their dual role in therapeutic interventions. Their capability to stimulate the immune response alongside direct antifungal effects indicates their potential in enhancing in vivo efficacy (Schiaffella & Vecchiarelli, 2001).

Medicinal Chemistry and Drug Discovery

The structural diversity of benzothiazine derivatives has been a cornerstone in drug research, with compounds showing activity against a broad range of targets. Benzothiazepines, in particular, have been studied for their various bioactivities, suggesting the importance of the benzothiazine moiety in the discovery of new pharmacological agents (Dighe et al., 2015). Furthermore, the exploration of benzothiazoles in medicinal chemistry has revealed their broad spectrum of biological activities, making them integral to the development of new therapeutic agents (Keri et al., 2015).

Safety and Hazards

特性

IUPAC Name |

7-methyl-3,4-dihydro-2H-1,4-benzothiazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NS/c1-7-2-3-8-9(6-7)11-5-4-10-8/h2-3,6,10H,4-5H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWIXAXMOFJECFX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)NCCS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4-Dihydro-7-methyl-2H-1,4-benzothiazine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Phenylimidazo[1,2-A]Pyrazine](/img/structure/B170382.png)